REACTION_CXSMILES
|
C[O-].[Na+].CO.[C:6]([O:12][CH3:13])(=[O:11])[C:7]([O:9]C)=O.[CH3:14][C:15]([CH3:17])=[O:16]>O>[O:9]=[C:7]([CH2:14][C:15](=[O:16])[CH3:17])[C:6]([O:12][CH3:13])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 8 hours at 0˜5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise at ice-salt bath
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (150 mL)
|
Type
|
CUSTOM
|
Details
|
to remove organic impurity
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (150 mL), and saturated brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OC)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |